Enhanced Computed Lipophilicity (XLogP3) Compared to Sulfapyridine
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.4) compared to its closest structural analog lacking the 5-nitro group, sulfapyridine (XLogP3 = 0.0) [1][2]. This difference is directly attributable to the presence of the electron-withdrawing nitro substituent on the pyridine ring. In computational drug design, an increase in XLogP3 of this magnitude is associated with enhanced passive membrane permeability [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Sulfapyridine (CAS 144-83-2): XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +1.4 |
| Conditions | Computed property, XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity can enhance passive diffusion across biological membranes, a critical parameter when designing assays for cellular uptake or tissue distribution studies.
- [1] PubChem. 4-Amino-n-(5-nitropyridin-2-yl)benzenesulfonamide (PubChem CID 268127). National Library of Medicine, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/268127 (Accessed: 2026-04-15). View Source
- [2] PubChem. Sulfapyridine (PubChem CID 5336). National Library of Medicine, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/5336 (Accessed: 2026-04-15). View Source
